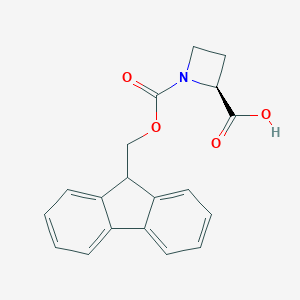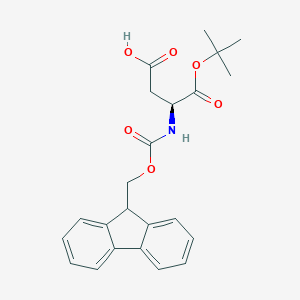
Fmoc-Gly-CHN2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-CHN2 is a peptide that is widely used in scientific research for a variety of applications. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Scientific Research Applications
Fmoc-Gly-CHN2: Applications in Scientific Research
Hydrogel Formation: Fmoc-derivatives, including Fmoc-Gly-CHN2, are known for their ability to form self-supporting hydrogels. These hydrogels can assemble into β-sheet structures due to the stacking of fluorenyl groups, which is essential for creating materials with specific mechanical properties and responsiveness .
Nanostructure Modification: Fmoc-Gly-CHN2 can be used as a modification agent for nanostructures, such as TiO2@SiO2–(CH2)3–NH2, leading to the formation of TiO2@SiO2–(CH2)3–NH–Gly–Fmoc. This modification is characterized using analytical methods like TEM and FTIR, indicating its significance in nanotechnology applications .
Antiparallel β-Strand Orientation: The presence of Fmoc groups in peptides can facilitate the formation of antiparallel β-strand orientations within hydrogels. This structural feature is crucial for developing materials with desired biological functions and interactions .
Peptide-Based Material Construction: Fmoc-functionalized amino acids and peptides, such as Fmoc-Gly-CHN2, are utilized in constructing peptide-based materials. These materials have a wide range of applications, including tissue engineering and drug delivery systems .
Enhancing Mechanical Properties: The incorporation of Fmoc-Gly-CHN2 into peptide sequences can enhance the mechanical properties of the resulting materials. This is particularly useful in creating robust scaffolds for biomedical applications .
Bioactive Surface Coating: Fmoc-Gly-CHN2 can be employed to create bioactive surface coatings on various substrates. These coatings can improve biocompatibility and promote specific cellular responses .
Drug Delivery Systems: Due to its structural properties, Fmoc-Gly-CHN2 can be used in designing drug delivery systems that require controlled release and targeted delivery of therapeutic agents .
Tissue Engineering Scaffolds: The ability of Fmoc-Gly-CHN2 to form stable hydrogels with specific structural orientations makes it an ideal candidate for developing scaffolds in tissue engineering. These scaffolds can support cell growth and tissue regeneration .
Mechanism of Action
Target of Action
Fmoc-Gly-CHN2 is an Fmoc protected glycine derivative . The primary target of Fmoc-Gly-CHN2 is the amine group of amino acids . The Fmoc group serves as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Gly-CHN2 plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Pharmacokinetics
The fmoc group’s rapid removal by a base suggests that it may have a short half-life in environments with a high base concentration .
Result of Action
The introduction of the Fmoc group to the amine group of amino acids results in the formation of Fmoc carbamate . This compound protects the amine group during peptide synthesis, allowing for the successful formation of peptides .
Action Environment
The action of Fmoc-Gly-CHN2 is influenced by the pH of the environment. In basic environments, the Fmoc group is rapidly removed . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGJOVHMQKZMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-CHN2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)


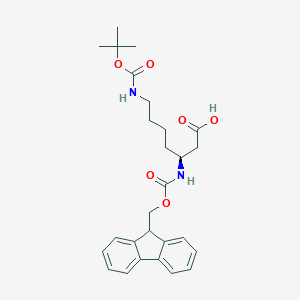
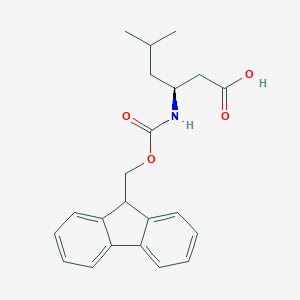
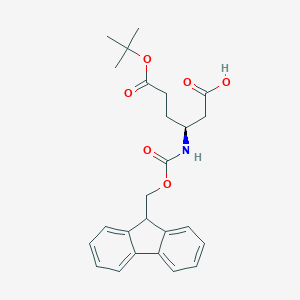

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
